Berbamine Exhibits Selectivity for Primary CML Cells Over Normal Bone Marrow
Berbamine demonstrated a selective cytotoxic effect, exhibiting significantly higher potency against primary leukemia cells from chronic myeloid leukemia (CML) patients (IC50 = 4.20-10.50 µg/mL) compared to normal bone marrow cells (IC50 = 185.20 µg/mL) [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 4.20 to 10.50 µg/mL |
| Comparator Or Baseline | Normal bone marrow cells: 185.20 µg/mL |
| Quantified Difference | ~18- to 44-fold higher selectivity for primary CML cells |
| Conditions | In vitro cytotoxicity assay on primary CML patient cells vs. normal bone marrow cells |
Why This Matters
This selectivity window suggests a potentially favorable therapeutic index for research applications targeting CML, minimizing effects on healthy cells.
- [1] CancerHSP. (n.d.). Berbamine (Mol0003) Anticancer Activity Data. View Source
